2-amino-3-(1H-pyrazol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1H-pyrazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)3-4-1-2-8-9-4/h1-2,5H,3,7H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKMMDXKYIBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276462 | |
| Record name | NSC77670 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16757-63-4 | |
| Record name | NSC77670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC77670 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 3 1h Pyrazol 5 Yl Propanoic Acid and Its Derivatives
Historical and Current Synthetic Strategies for Pyrazole-Substituted Amino Acids
The construction of pyrazole-substituted amino acids has traditionally relied on multi-step sequences starting from readily available precursors. These methods often involve the sequential formation of the pyrazole (B372694) ring and the amino acid moiety. More recent strategies have focused on increasing efficiency and introducing chirality in a controlled manner.
Multi-Step Approaches from Precursors
Multi-step syntheses remain a cornerstone for the preparation of pyrazole-containing amino acids, offering flexibility in the introduction of various substituents. These approaches often begin with precursors that are elaborated through key chemical transformations to build the target amino acid structure.
A notable multi-step approach for preparing α-amino acids with a 5-arylpyrazole side-chain involves the Horner-Wadsworth-Emmons reaction. rsc.orgnih.gov This strategy commences with a β-keto phosphonate (B1237965) ester derived from aspartic acid. The reaction of this ester with a variety of aromatic aldehydes yields β-aryl α,β-unsaturated ketones. nih.govresearchgate.net These intermediates are then further reacted to form the pyrazole ring. nih.gov
A general scheme for this process is the reaction of methyl (2S)-5-(dimethoxyphosphoryl)-4-oxo-2-(tritylamino)pentanoate with an aldehyde in the presence of anhydrous potassium carbonate in acetonitrile. gcu.ac.uk This reaction is typically heated to around 50 °C to drive the formation of the β-aryl E-enone. gcu.ac.uk
Following the formation of β-aryl α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction, the pyrazole ring is constructed through a condensation reaction with a hydrazine (B178648) derivative, followed by an aza-Michael addition. rsc.orgnih.gov For instance, treatment of the unsaturated ketones with phenylhydrazine (B124118) leads to the formation of a 2-pyrazoline (B94618) intermediate. rsc.org This intermediate is then oxidized, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the aromatic pyrazole ring. rsc.org This two-step process has been shown to produce the desired pyrazole-derived α-amino acids in high yields and with high regioselectivity. rsc.orgnih.govrsc.org
The following table summarizes the synthesis of pyrazole-derived α-amino acids from various enones.
| Enone Precursor | Pyrazole Product | Overall Yield (2 steps) |
| β-phenyl enone | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(1′,5′-diphenyl-1′H-pyrazol-3′-yl)propanoate | 76% |
| β-(4-methoxyphenyl) enone | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4′′-methoxyphenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate | 84% |
| β-(4-nitrophenyl) enone | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4′′-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate | 73% |
| β-(2-naphthyl) enone | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(2′′-naphthyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate | 78% |
| β-(9-anthracenyl) enone | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(9′′-anthracenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate | 75% |
Data compiled from a study on the synthesis of pyrazole containing α-amino acids. rsc.org
Electrochemical Synthesis for Heteroaromatic Amino Acid Introduction
A modern and efficient method for the synthesis of unnatural amino acids, including those with pyrazole moieties, is through electrochemical synthesis. acs.orgnih.gov This technique utilizes the side-chain decarboxylative arylation of amino acids like aspartic and glutamic acid. acs.orgchemrxiv.org The electrochemical approach is particularly advantageous for coupling with electron-rich heteroaromatics, which can be challenging with other methods. acs.orgnih.gov
This strategy has been successfully applied to the synthesis of various unnatural amino acids by incorporating challenging 5- and 6-membered heterocycles onto the lateral chain. acs.orgchemrxiv.org For instance, the decarboxylative arylation of glutamic acid has been shown to produce novel amino acids bearing an N-methyl-pyrazole group in a 27% yield. acs.org The process is conducted at room temperature with short reaction times, offering a more direct retrosynthetic pathway to these valuable compounds. acs.orgchemrxiv.org
Enantioselective Synthesis of Chiral Pyrazole-Containing Amino Acids
The development of enantioselective methods for the synthesis of chiral pyrazole-containing amino acids is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of stereocontrol.
Chiral Catalyst-Mediated Asymmetric Reactions
Chiral catalysts, such as chiral phosphoric acids and cinchona alkaloids, have been effectively employed in the asymmetric synthesis of pyrazole-containing compounds. nih.govthieme-connect.comresearchgate.net Chiral phosphoric acid catalysts have been used in the enantioselective synthesis of unnatural pyrazole-based α-chiral amino acid derivatives. researchgate.net This is achieved through the asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters. researchgate.net This methodology provides access to pyrazole-based α-amino acid derivatives with tetrasubstituted carbon stereocenters in good yields (67–98%) and with high enantioselectivities (73–99%). researchgate.net
Cinchona alkaloids have been utilized as organocatalysts in the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.govnih.gov This is accomplished through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles. nih.gov The use of catalysts like cupreine (B190981) has resulted in excellent yields and high enantiomeric excesses (up to >99% ee). nih.gov
The following table presents the results of a catalyst screening for the enantioselective synthesis of a dihydropyrano[2,3-c]pyrazole derivative.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine | CH₂Cl₂ | 80 | 23 |
| Cupreine | CH₂Cl₂ | 92 | 96 |
| Hydroquinine | CH₂Cl₂ | 82 | 20 |
| (DHQ)₂PHAL | CH₂Cl₂ | 85 | 15 |
| Cupreine | Toluene | 88 | 90 |
| Cupreine | THF | 90 | 92 |
| Cupreine | CH₃CN | 85 | 88 |
| Cupreine | Dioxane | 86 | 91 |
Reactions were carried out with 3-methyl-2-pyrazolin-5-one (B87142) and benzylidenemalononitrile (B1330407) at room temperature. nih.gov
Approaches Utilizing Chiral Pool Precursors
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, which can be used as starting materials for asymmetric synthesis. This approach leverages the inherent stereochemistry of the precursor to control the stereochemistry of the final product. L-aspartic acid is a particularly useful chiral pool precursor for the synthesis of pyrazole-containing amino acids due to its functionalized side chain, which can be elaborated into the desired heterocyclic moiety.
A robust and efficient synthesis of α-amino acids bearing a pyrazole side chain has been developed starting from L-aspartic acid. rsc.org This multi-step process ensures the retention of the (S)-stereochemistry at the α-carbon. The key steps of this synthetic route are outlined below:
Protection and Esterification: L-aspartic acid is first converted to its dimethyl ester via reaction with thionyl chloride in methanol. The amino group is then protected with a trityl (Tr) group to yield N-trityl L-aspartate dimethyl ester. rsc.org
Formation of β-Keto Phosphonate: The N-trityl protected diester is then reacted regioselectively with the lithium anion of dimethyl methylphosphonate. This step transforms the side-chain ester into a β-keto phosphonate, a key intermediate for the subsequent olefination reaction. rsc.org
Horner–Wadsworth–Emmons Reaction: The β-keto phosphonate undergoes a Horner–Wadsworth–Emmons (HWE) reaction with various aldehydes. This step introduces the carbon framework that will ultimately become part of the pyrazole ring and its substituent, forming a β-substituted α,β-unsaturated ketone. rsc.orgrsc.org
Pyrazole Ring Formation: The α,β-unsaturated ketone is treated with a substituted hydrazine (e.g., phenylhydrazine) in a condensation/aza-Michael reaction sequence. This is followed by an oxidation step, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form the aromatic pyrazole ring. This cyclization is highly regioselective. rsc.org
Deprotection: Finally, the protecting groups (e.g., Trityl, Cbz) and the methyl ester are removed, typically under acidic conditions (e.g., refluxing in 6.0 M aqueous hydrochloric acid), to yield the final pyrazole-containing α-amino acid as its hydrochloride salt. rsc.org
| Step | Transformation | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | β-Keto Phosphonate Formation | Dimethyl methylphosphonate, n-BuLi | 85% | rsc.org |
| 2 | Horner-Wadsworth-Emmons Reaction | Aromatic Aldehydes, LiOH | 75-92% | rsc.org |
| 3 | Pyrazole Formation & Oxidation | Phenylhydrazine, DDQ | 73-84% (over 2 steps) | rsc.org |
| 4 | Final Deprotection | 6M HCl, reflux | 79-88% | rsc.org |
Protecting Group Strategies in the Synthesis of 2-amino-3-(1H-pyrazol-5-yl)propanoic acid
The synthesis of polyfunctional molecules like amino acids requires a carefully planned protecting group strategy to mask reactive functional groups and ensure that reactions occur at the desired positions. For this compound, protection of the α-amino group and the α-carboxyl group is essential during the construction of the pyrazole side chain and any subsequent modifications. researchgate.net
The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. researchgate.net The most common strategies in amino acid chemistry are the Boc/Bn and Fmoc/tBu strategies.
Amino Group Protection:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of conditions and its facile removal with moderate acids like trifluoroacetic acid (TFA). researchgate.net
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis. It is stable to acid but is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. researchgate.net
Benzyloxycarbonyl (Cbz or Z): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid. rsc.org
Trityl (Tr): The bulky trityl group is acid-labile and can be removed under mild acidic conditions. It is often used for N-protection during early synthetic steps. rsc.org
Carboxyl Group Protection:
Methyl or Ethyl Esters: These are simple and common protecting groups, typically formed under acidic conditions (e.g., Fischer esterification). They are stable but require relatively harsh conditions for removal (saponification with base or acid hydrolysis), which can sometimes lead to racemization. rsc.org
tert-Butyl (tBu) Ester: This group is stable to base and catalytic hydrogenation but is easily cleaved with acid (TFA), making it orthogonal to the Fmoc group.
Benzyl (B1604629) (Bn) Ester: The benzyl ester is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation, making it orthogonal to the Boc group.
In the synthesis of pyrazole-containing amino acids from L-aspartic acid, a combination of N-trityl or N-Cbz protection with methyl ester protection for the carboxyl groups has proven effective. rsc.org The final deprotection is often achieved in a single step using strong acid hydrolysis. rsc.org
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| Amino (α-NH₂) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Bn |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Trt | |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc | |
| Carboxyl (α-COOH) | Methyl/Ethyl Ester | -OMe/-OEt | Saponification (e.g., NaOH) or Acid Hydrolysis | - |
| tert-Butyl Ester | -OtBu | Acid (e.g., TFA) | Fmoc, Bn | |
| Benzyl Ester | -OBn | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc |
Derivatization Strategies for Enhancing Molecular Complexity and Functionality
Derivatization of this compound is crucial for its application in various fields. Modifications can be targeted at the amino terminus, the carboxyl terminus, or the pyrazole ring itself, allowing for the fine-tuning of its properties and its incorporation into larger molecules like peptides or molecular probes.
The amino and carboxyl groups of this compound behave like those of standard proteinogenic amino acids, allowing for well-established transformations.
Peptide Bond Formation: The most common derivatization is its incorporation into a peptide sequence. This is achieved by forming an amide (peptide) bond. The carboxyl group of an N-protected pyrazolylalanine is activated using a coupling reagent, which facilitates nucleophilic attack by the free amino group of another amino acid or peptide. bachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and aminium/uronium or phosphonium (B103445) salts such as HATU, HBTU, and PyBOP. bachem.commdpi.com These reactions are often performed in the presence of additives like HOBt or HOAt to improve efficiency and suppress racemization. mdpi.com
N-Acylation and N-Alkylation: The α-amino group can be acylated with various acyl chlorides or anhydrides to introduce different functional groups. N-alkylation is also possible, though it can be more challenging to perform selectively without affecting the pyrazole nitrogens.
Esterification and Amidation: The carboxyl group can be converted to a wide range of esters by reaction with alcohols under acidic conditions or by using alkyl halides with the carboxylate salt. researchgate.net It can also be converted to primary, secondary, or tertiary amides by activating the carboxyl group and reacting it with the desired amine.
The pyrazole ring offers multiple sites for modification, enabling the introduction of diverse substituents to modulate the molecule's steric and electronic properties.
N-Alkylation/N-Arylation: The unsubstituted nitrogen (N1) of the pyrazole ring is nucleophilic and can be alkylated or arylated. N-alkylation can be achieved under basic conditions using alkyl halides or via methods like phase-transfer catalysis. researchgate.netsemanticscholar.org Regioselectivity can be a challenge in unsymmetrically substituted pyrazoles, but conditions can often be optimized to favor substitution at the sterically less hindered nitrogen. mdpi.com
C-Halogenation: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Halogenation at this position can be readily achieved using N-halosuccinimides (NCS, NBS, NIS) to introduce chloro, bromo, or iodo substituents, respectively. beilstein-archives.orgresearchgate.net These halogenated pyrazoles are valuable intermediates for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: A halogen atom (typically Br or I) installed at the C4 position serves as a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly powerful for this purpose, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by coupling the halopyrazole with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgrsc.orgnih.gov This strategy dramatically increases the molecular complexity and allows for the synthesis of highly conjugated systems. rsc.org
| Halogenated Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Typical Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 95% | rsc.org |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | 98% | rsc.org |
| 4-Iodo-5-aminopyrazole derivative | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85% | acs.org |
| 4-Chloro-5-aminopyrazole derivative | Styrylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 88% | acs.org |
Advanced Structural Elucidation and Analytical Characterization
Spectroscopic Analysis of 2-amino-3-(1H-pyrazol-5-yl)propanoic acid
A suite of spectroscopic techniques is employed to provide a complete picture of the molecular architecture of this compound. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each offer unique insights into the compound's structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR for Structural Connectivity
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrazole (B372694) ring, the alpha-amino acid backbone, and the methylene (B1212753) bridge would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal the number of adjacent protons, allowing for the elucidation of the proton connectivity within the molecule.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole H-3 | 7.4-7.6 | d | ~2.0 |
| Pyrazole H-4 | 6.2-6.4 | d | ~2.0 |
| α-H | 4.0-4.2 | t | ~6.0 |
| β-CH₂ | 3.1-3.3 | d | ~6.0 |
| NH₂ | 7.8-8.2 | br s | - |
| COOH | 10.0-12.0 | br s | - |
| Pyrazole NH | 12.5-13.5 | br s | - |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³, carbonyl), allowing for the identification of the carboxylic acid carbon, the alpha-carbon, the methylene carbon, and the carbons of the pyrazole ring.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170-175 |
| Pyrazole C-5 | 148-152 |
| Pyrazole C-3 | 138-142 |
| Pyrazole C-4 | 105-110 |
| α-C | 55-60 |
| β-C | 30-35 |
Heteronuclear and Two-Dimensional NMR Experiments (e.g., COSY, HMBC) for Definitive Assignments
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the alpha-proton and the protons of the adjacent methylene group, as well as between the coupled protons on the pyrazole ring.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the methylene protons and the carbons of the pyrazole ring, as well as the alpha-carbon and the carboxylic acid carbon, thus confirming the link between the pyrazole moiety and the alanine (B10760859) backbone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and pyrazole ring (C=N, C=C, N-H) functionalities.
Hypothetical IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine & Pyrazole) | 3200-3500 | Medium to strong, can be broad |
| C-H (sp² and sp³) | 2850-3100 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N, C=C (Pyrazole Ring) | 1500-1650 | Medium to strong |
| N-H bend (Amine) | 1580-1650 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. In tandem mass spectrometry (MS/MS), the molecular ion would be fragmented, and the resulting fragment ions would provide further evidence for the proposed structure. Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon monoxide (CO), and the amino group (NH₂).
Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 156.0768 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 138.0662 | Loss of water |
| [M-COOH+H]⁺ | 111.0713 | Loss of the carboxylic group |
| [C₄H₅N₂]⁺ | 81.0451 | Pyrazolylmethyl cation fragment |
X-ray Crystallography for Absolute Stereochemistry and Conformation
The precise three-dimensional arrangement of atoms and the absolute stereochemistry of chiral molecules like this compound are definitively determined using single-crystal X-ray crystallography. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule in the solid state.
While a detailed crystallographic study for the specific isomer this compound is not widely available in public literature, the general methodology for a related compound, (S)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, illustrates the approach. In such an analysis, the early eluting enantiomer from a chiral chromatography column was subjected to X-ray diffraction, which confirmed its R-configuration. A similar approach would be necessary to definitively assign the absolute stereochemistry of the enantiomers of this compound.
A hypothetical data table for a crystallographic analysis is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.45 |
| c (Å) | 14.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 708.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.450 |
This data would allow for the precise determination of the molecular geometry, including the conformation of the pyrazole ring relative to the propanoic acid backbone, and would unambiguously establish the absolute configuration (R or S) at the chiral center.
Chromatographic Purity Assessment (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for assessing the purity of this compound. These methods separate the target compound from any impurities, such as starting materials, byproducts, or enantiomeric impurities.
Commercial suppliers often report the purity of this compound to be greater than 95% or 98%. The determination of enantiomeric purity is particularly important. A study on a similar compound, (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, utilized a chiral chromatography column (Crownpac CR(+)) to achieve a high degree of separation, resulting in an enantiomeric excess of 99.9%. A similar chiral HPLC method would be applicable for the enantiomeric purity assessment of this compound.
A typical setup for a reversed-phase HPLC purity analysis is outlined in the following table.
Table 2: Example HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method would allow for the quantification of the main peak corresponding to this compound and the detection of any potential impurities.
Thermogravimetric and Differential Scanning Calorimetry Analyses
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase transitions of a material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset temperature of decomposition and indicate the presence of any residual solvents or water. Generally, amino acids are stable at lower temperatures and exhibit a sharp mass loss at their decomposition temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting point, glass transitions, and other phase changes. The Human Metabolome Database reports a melting point of 243 °C for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid. A DSC analysis would provide a more detailed thermal profile, including the enthalpy of fusion associated with the melting process. DSC thermograms for pure amino acids typically show a sharp endothermic peak corresponding to their melting point.
Table 3: Expected Thermal Analysis Data
| Analysis Type | Parameter | Expected Observation |
|---|---|---|
| TGA | Onset of Decomposition | A sharp decrease in mass at a specific temperature, indicating thermal decomposition. |
| DSC | Melting Point (Tₘ) | An endothermic peak around 243 °C. |
These thermal analyses are critical for establishing the compound's thermal stability and for quality control purposes.
Computational and Theoretical Investigations of 2 Amino 3 1h Pyrazol 5 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in determining the electronic properties and energetic landscape of a molecule. These calculations provide a detailed picture of the electron distribution and molecular orbital energies, which are crucial for understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and energy of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms (the global minimum) and other low-energy conformations. For 2-amino-3-(1H-pyrazol-5-yl)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. nih.gov
These calculations would reveal key structural parameters. The results would likely show a non-planar structure due to the tetrahedral carbon of the amino acid backbone. The pyrazole (B372694) ring itself is planar. The bond lengths and angles within the pyrazole ring and the amino acid moiety would be determined, providing a precise geometric model. Energy landscape analysis can identify various stable conformers arising from the rotation around single bonds, such as the Cα-Cβ bond, and their relative energies.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Illustrative Data).
| Parameter | Value |
|---|---|
| N1-N2 Bond Length (Å) | 1.38 |
| C3-C4 Bond Length (Å) | 1.39 |
| Cα-Cβ Bond Length (Å) | 1.54 |
| N1-C5-C4 Angle (°) | 108.5 |
| Cα-Cβ-C5 Angle (°) | 112.0 |
| Cβ-Cα-C(O)O Dihedral Angle (°) | -65.0 |
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO might be distributed over the carboxylic acid group and the pyrazole ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including global hardness (η), which measures resistance to charge transfer, and electronegativity (χ), which describes the ability to attract electrons.
Table 2: Calculated Electronic Properties of this compound (Illustrative Data).
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Global Hardness (η) | 2.65 |
| Electronegativity (χ) | 3.85 |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes and flexibility in a simulated environment, such as in a solvent.
Molecular Docking and Ligand-Target Interaction Modeling (Conceptual)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict how a small molecule (ligand) might bind to a protein target.
Conceptually, molecular docking studies with this compound would involve selecting a relevant protein target and using a docking algorithm to predict the binding mode and affinity. The pyrazole ring, with its hydrogen bond donors and acceptors, and the amino acid backbone, with its charged groups, would likely be key features in forming interactions with the protein's active site. These interactions could include hydrogen bonds, electrostatic interactions, and van der Waals forces. Such modeling could generate hypotheses about the molecule's potential biological targets and guide the design of new derivatives with improved binding affinity.
Tautomeric Equilibria and Proton Transfer Dynamics of the Pyrazole Moiety
Quantum chemical calculations can predict the relative energies of these tautomers in the gas phase and in solution. These calculations often show that the relative stability can be influenced by the solvent environment. researchgate.net The energy barrier for the proton transfer between the two nitrogen atoms can also be calculated, providing insight into the dynamics of this process. Understanding the tautomeric preference is essential for accurately modeling its interactions with biological targets.
Table 3: Relative Energies of Pyrazole Tautomers of this compound (Illustrative Data).
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| 1H-tautomer | 0.0 | 0.0 |
| 2H-tautomer | 2.5 | 1.8 |
Mechanistic Investigations of Molecular Interactions and Biological Recognition
Enzyme-Ligand Interaction Studies
The structural features of 2-amino-3-(1H-pyrazol-5-yl)propanoic acid, particularly the pyrazole (B372694) ring, suggest its potential as a modulator of enzyme activity. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. nih.gov
In vitro Enzyme Inhibition Kinetics
Specific in vitro enzyme inhibition kinetic data for this compound is not extensively documented in current research. However, related pyrazole derivatives have been investigated as enzyme inhibitors. For instance, computational modeling of the related compound, 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid, has suggested a potential inhibitory activity against cyclooxygenase-2 (COX-2) with a predicted IC₅₀ value of 8.2 μM. This theoretical interaction is proposed to occur via hydrogen bonding with arginine and tyrosine residues within the enzyme's active site. It is important to note that this is a computational prediction for a different, though structurally similar, molecule.
Investigation of Potential Targets (e.g., Serine Proteases)
While direct experimental evidence is lacking for this compound, the synthesis of a sulfonyl fluoride (B91410) derivative of a 5-arylpyrazole α-amino acid has been proposed as a potential probe for serine proteases. rsc.org Sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases by covalently modifying the active site serine residue. This suggests that derivatives of 5-arylpyrazole α-amino acids could be engineered to target this class of enzymes. However, without experimental validation, the inhibitory activity and specificity of this compound itself against serine proteases remain speculative.
Receptor Binding and Modulation Studies in vitro
The structural similarity of this compound to endogenous amino acid neurotransmitters suggests it may interact with various receptors in the central nervous system. Pyrazole analogues of other amino acids have been shown to act as receptor antagonists. rsc.org
Ligand-Receptor Interaction Profiling
A detailed ligand-receptor interaction profile for this compound is not currently available. However, studies on related compounds provide some insights. For example, pyrazole analogues of ibotenic acid have been identified as selective antagonists of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). rsc.org Furthermore, certain 3-carboxypyrazole α-amino acids have demonstrated antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor. rsc.org These findings suggest that the pyrazole moiety can play a crucial role in the recognition and binding of these molecules to specific receptor subtypes. The precise binding affinities and receptor subtype selectivity of this compound would require dedicated radioligand binding assays and functional studies.
Allosteric Modulation Mechanisms
There is no specific information available in the scientific literature regarding the potential for this compound to act as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. The investigation of such mechanisms would necessitate sophisticated experimental approaches, which have not yet been reported for this compound.
Protein-Ligand Interaction Analysis by Biophysical Methods
A variety of biophysical techniques are available to characterize the direct interaction between a small molecule, such as this compound, and a target protein. These methods can provide valuable information on binding affinity, thermodynamics, and the structural basis of the interaction. While specific biophysical studies on this compound are not available, the following table outlines the types of data that could be generated from such analyses.
| Biophysical Method | Information Provided | Potential Application for this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | To quantify the binding affinity and thermodynamic profile of the interaction with a purified target protein. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics, including association (kon) and dissociation (koff) rates. | To determine the kinetics of the interaction with an immobilized target protein. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the protein-ligand complex, identification of the binding site, and conformational changes upon binding. | To elucidate the three-dimensional structure of the complex and map the binding interface. |
| X-ray Crystallography | High-resolution three-dimensional structure of the protein-ligand complex. | To visualize the precise binding mode and interactions at the atomic level. |
Future research employing these biophysical methods will be essential to fully elucidate the molecular interactions and biological recognition of this compound.
Molecular Basis of Observed in vitro Biological Activities (e.g., antifungal, antibacterial, antioxidant)
Extensive literature searches for specific in vitro biological activity data and mechanistic studies on This compound did not yield direct results. The following sections, therefore, discuss the molecular basis of antifungal, antibacterial, and antioxidant activities observed in the broader class of pyrazole derivatives. This information is provided for context on the potential mechanisms of action for pyrazole-containing compounds in general, but it is not specific to This compound .
General Antifungal Mechanisms of Pyrazole Derivatives
The pyrazole moiety is a core component of many commercial fungicides, which exhibit a range of mechanisms to inhibit fungal growth. nih.govsemanticscholar.org Some pyrazole-containing fungicides are known to disrupt the energy cycle within the fungus. semanticscholar.org A prominent mode of action for several commercial fungicides bearing a pyrazole ring is the inhibition of mitochondrial complex II, also known as succinate (B1194679) dehydrogenase, which is a crucial enzyme in the electron transport chain. semanticscholar.org By blocking this enzyme, these compounds effectively halt cellular respiration, leading to fungal cell death. Other novel pyrazole-based fungicides have been shown to target oxysterol-binding proteins, representing a different mechanism of action. semanticscholar.org Furthermore, some research suggests that certain pyrazole derivatives may exert their antifungal effects by interfering with the synthesis of the fungal cell wall. bohrium.com
General Antibacterial Mechanisms of Pyrazole Derivatives
The antibacterial action of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial metabolic pathways. nih.govtandfonline.com A significant target for many antibacterial pyrazoles is DNA gyrase, a type II topoisomerase that is critical for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds prevent the necessary topological changes in DNA, leading to a bactericidal effect. nih.gov Some pyrazole derivatives have also been identified as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase. nih.gov DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. The disruption of the bacterial cell wall is another reported mechanism of action for certain pyrazole-derived compounds. nih.gov
General Antioxidant Mechanisms of Pyrazole Derivatives
The antioxidant properties of pyrazole derivatives are often linked to their ability to act as radical scavengers. researchgate.netnih.gov The pyrazole nucleus itself, along with specific functional groups, can contribute to this activity. Structure-activity relationship (SAR) studies on various pyrazole compounds have indicated that the presence of amino and hydroxyl groups on the pyrazole ring can be important for their antioxidant capacity. researchgate.net These groups can donate a hydrogen atom or an electron to stabilize free radicals, thereby mitigating oxidative stress. The mechanism of action is often through a single electron transfer (SET) or hydrogen atom transfer (HAT) process. researchgate.net The antioxidant effect of some pyrazole derivatives has been demonstrated through their ability to quench stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov
Data on Related Pyrazole Derivatives
While no specific data tables for This compound could be generated due to a lack of available research, the following table presents examples of in vitro activity for other pyrazole derivatives to illustrate the type of data typically collected in such studies.
| Compound Class | Activity Type | Example Data | Reference Organism/Assay |
| Pyrazole Carboxamides | Antifungal | EC50 = 0.37 µg/mL | Rhizoctonia solani |
| Naphthyl-substituted Pyrazoles | Antibacterial | MIC = 0.78–1.56 μg/ml | Gram-positive strains & A. baumannii |
| 1,5-Diarylpyrazoles | Antioxidant | Good DPPH RSA | DPPH Assay |
Table 1: Illustrative in vitro Biological Activity Data for Various Pyrazole Derivatives. Note: This data is not for this compound and is provided for illustrative purposes only.
Structure Activity Relationship Sar Studies of 2 Amino 3 1h Pyrazol 5 Yl Propanoic Acid Analogues
Systematic Modification of the Pyrazole (B372694) Ring and its Substituents
The pyrazole ring is a versatile scaffold in medicinal chemistry, offering multiple sites for modification that can significantly influence the pharmacological profile of a compound. For analogues of 2-amino-3-(1H-pyrazol-5-yl)propanoic acid, systematic modifications of the pyrazole ring and its substituents can modulate binding affinity, selectivity, and efficacy.
Substituents at the C3 and C4 positions of the pyrazole ring can profoundly impact biological activity. The introduction of different sized residues, such as methyl or benzyl (B1604629) groups, has been shown to decrease inhibitory activity in some pyrazole derivatives, while a cyclopentyl moiety can maintain or even enhance activity. nih.gov For instance, in a series of 3,4,5-substituted pyrazole-based inhibitors of meprin α and β, the unsubstituted 3,5-diphenylpyrazole (B73989) already exhibited high inhibitory activity against meprin α. nih.gov The nature of substituents on aryl groups attached to the pyrazole ring also plays a critical role. Electron-withdrawing groups on a phenyl ring substituent have been shown to enhance inhibitory activities against certain hydrolase enzymes, whereas electron-donating groups may have the opposite effect. mdpi.com
N-alkylation and N-arylation of the pyrazole ring are common strategies to explore the SAR. The introduction of various alkyl or aryl groups at the N1 position can alter the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein. For example, in a series of pyrazolo[1,5-a]quinazoline-5(4H)-one derivatives, N-alkylation was a key step in generating structural diversity and modulating activity at metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov
Below is a data table summarizing the hypothetical effects of pyrazole ring modifications on the activity of this compound analogues, based on general principles observed in related pyrazole compounds.
| Analogue | Modification | Rationale for Modification | Predicted Impact on Activity |
| 1a | C3-Methyl | Introduction of a small lipophilic group | May enhance binding through hydrophobic interactions, but could also introduce steric hindrance. |
| 1b | C4-Bromo | Introduction of an electron-withdrawing and lipophilic group | Could enhance binding through halogen bonding and altered electronic properties. |
| 1c | N1-Phenyl | Introduction of a bulky aromatic group | May lead to π-π stacking interactions with aromatic residues in the binding pocket, potentially increasing affinity. |
| 1d | N1-Benzyl | Increased steric bulk and flexibility compared to N1-phenyl | May allow for optimal positioning within a larger binding pocket. |
Variation of the α-Amino Acid Backbone and Side Chain Length
The α-amino acid backbone of this compound is another critical determinant of its biological activity. Modifications to this part of the molecule, including altering the side chain length and the nature of the amino and carboxyl groups, can significantly affect how the molecule interacts with its biological target.
Lengthening or shortening the side chain that connects the pyrazole ring to the α-carbon can impact the positioning of the pyrazole moiety within the binding site of a target enzyme or receptor. An optimal side chain length is often required to achieve the necessary interactions for potent activity. For example, in a study of meridianin derivatives, altering the length of an alkyl chain linker was found to be a critical factor for their antitumor activity. nih.gov Similarly, for analogues of this compound, homologation to form 2-amino-4-(1H-pyrazol-5-yl)butanoic acid or shortening to 2-amino-2-(1H-pyrazol-5-yl)acetic acid would likely have a profound impact on biological activity.
The amino and carboxyl groups of the amino acid backbone are crucial for forming key hydrogen bonds and salt bridges with target proteins. Esterification of the carboxyl group or N-alkylation of the amino group can significantly alter these interactions and, consequently, the biological activity. N-alkylated-α-amino acids are important building blocks in medicinal chemistry, and their synthesis is an area of active research. asianpubs.orgnih.gov
The following table illustrates potential variations of the α-amino acid backbone and their predicted effects on the activity of this compound analogues.
| Analogue | Modification | Rationale for Modification | Predicted Impact on Activity |
| 2a | Homologation (propanoic to butanoic acid) | Increased side chain length and flexibility | May allow the pyrazole ring to reach deeper into a binding pocket or could lead to a loss of optimal positioning. |
| 2b | α-Methylation | Introduction of a methyl group on the α-carbon | Can restrict conformational flexibility and may enhance binding by reducing the entropic penalty upon binding. |
| 2c | N-Methylation of the amino group | Alteration of hydrogen bonding capacity | May decrease affinity if the primary amine is involved in a crucial hydrogen bond, but could increase cell permeability. |
| 2d | Carboxyl group esterification (methyl ester) | Removal of a negative charge and increased lipophilicity | Likely to abolish ionic interactions, which could be detrimental to binding at targets that recognize the carboxylate. |
Impact of Stereochemistry on Molecular Recognition and Activity
Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. For chiral molecules like this compound, the two enantiomers (L and D) can exhibit significantly different potencies, efficacies, and even different biological activities altogether. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into the chiral binding site of a target protein than the other.
The enzymatic synthesis of chiral amino alcohols and other chiral compounds is a testament to the high stereoselectivity of biological systems. nih.govresearchgate.netnih.govpharmasalmanac.com In drug development, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. For instance, in a series of pyrazole-based inhibitors of the bacterial enzyme DapE, the inhibitory potency was found to reside in the (R)-enantiomer of an α-methyl analogue. nih.gov Similarly, for derivatives of the amino acid antibiotic TAN-950 A, the (R)-enantiomer showed increased selectivity for the N-methyl-D-aspartate (NMDA) receptor. nih.gov
Therefore, the stereospecific synthesis and biological evaluation of the individual enantiomers of this compound and its analogues are critical for understanding their SAR. The development of chiral separation techniques is essential to isolate and test each enantiomer independently.
The table below outlines the expected differences in activity between the enantiomers of a hypothetical bioactive analogue of this compound.
| Enantiomer | Stereochemical Configuration | Rationale for Differential Activity | Predicted Activity |
| L-Analogue | (S)-configuration at the α-carbon | May have the optimal spatial arrangement of the amino, carboxyl, and pyrazolyl groups for binding to the target protein, which is often adapted to recognize L-amino acids. | High affinity and potent inhibition/activation. |
| D-Analogue | (R)-configuration at the α-carbon | The different spatial arrangement may lead to steric clashes or a loss of key interactions within the binding site. | Low affinity and weak or no activity. |
Correlation of Structural Features with in vitro Binding Affinity and Enzymatic Modulation
The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a series of compounds and their in vitro binding affinity or ability to modulate the activity of a specific enzyme or receptor. This is typically achieved by synthesizing a library of analogues with systematic structural variations and then testing them in relevant in vitro assays.
For analogues of this compound, this would involve assays to determine their binding affinity (e.g., Ki or IC50 values) for a particular target protein or their ability to inhibit or activate an enzyme. For example, in the development of pyrazole-based inhibitors of meprin α and β, a series of analogues with different substituents on the pyrazole ring were synthesized and their IC50 values were determined, revealing that acidic moieties increased the activity against meprin β. nih.gov In another study on pyrazole hybrid chalcone (B49325) conjugates, docking studies and in vitro assays were used to correlate structural features with their potential as tubulin polymerization inhibitors. mdpi.com
The data generated from these assays can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized compounds.
The following data table presents hypothetical in vitro activity data for a series of this compound analogues against a target enzyme, illustrating how structural modifications can be correlated with enzymatic inhibition.
| Analogue | Pyrazole Substituent | Amino Acid Backbone | Stereochemistry | Target Enzyme IC50 (µM) |
| Parent Compound | Unsubstituted | L-propanoic acid | L | 50 |
| 3a | C3-Phenyl | L-propanoic acid | L | 15 |
| 3b | C4-Methyl | L-propanoic acid | L | 35 |
| 3c | N1-Methyl | L-propanoic acid | L | 75 |
| 3d | Unsubstituted | D-propanoic acid | D | >100 |
| 3e | C3-Phenyl | L-butanoic acid | L | 40 |
Design Principles for Pyrazole-Based Chemical Probes
Based on the SAR data gathered from the systematic modification of this compound and its analogues, a set of design principles for the development of potent and selective chemical probes can be established. Chemical probes are essential tools for studying the function of proteins in their native biological context.
A key design principle is to identify a region of the molecule that can be modified to introduce a reporter group (e.g., a fluorescent tag, a biotin (B1667282) tag, or a photoaffinity label) without significantly compromising the binding affinity and selectivity for the target protein. For example, in the design of pyrazole-based histone deacetylase probes, a diazide group was incorporated for photoaffinity labeling. mdpi.com The position of this modification is critical and should be guided by the SAR data to avoid disrupting key interactions with the target.
Finally, the design of a good chemical probe should also include a "negative control," which is a structurally similar but biologically inactive analogue. This helps to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not due to off-target effects.
The following table summarizes key design principles for developing chemical probes based on the this compound scaffold.
| Design Principle | Rationale | Example Application |
| Identify a "non-critical" position for linker attachment | To introduce a reporter group without disrupting binding to the target protein. | Attaching a linker with a fluorescent dye to the N1 position of the pyrazole ring, if SAR data shows that this position is tolerant to substitution. |
| Optimize physicochemical properties | To ensure adequate solubility and cell permeability for use in cellular assays. | Introducing a polar group, such as a hydroxyl or amino group, on a phenyl substituent of the pyrazole ring. |
| Develop a negative control | To validate that the observed biological effects are target-specific. | Synthesizing the corresponding D-enantiomer of a potent L-amino acid probe, which is expected to be inactive. |
| Incorporate a reactive group for covalent labeling | To enable irreversible binding to the target protein for applications such as target identification and validation. | Introducing a photo-reactive group, such as a benzophenone, on the pyrazole scaffold. |
Applications As Chemical Probes and Building Blocks in Advanced Chemical Biology
Utilization in Peptide Synthesis and Protein Engineering
The incorporation of unnatural amino acids into peptides and proteins is a powerful tool for modulating their structure and function. 2-Amino-3-(1H-pyrazol-5-yl)propanoic acid, with its distinct side chain, offers unique possibilities in peptide synthesis and protein engineering.
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is achieved through the expansion of the genetic code. nih.govnih.govmdpi.com This powerful technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is engineered to recognize a unique codon, typically a nonsense or quadruplet codon, and insert the desired UAA at a specific position within a protein's sequence. nih.goved.ac.uk While the direct genetic encoding of this compound has not been extensively documented, the general methodology provides a framework for its potential incorporation.
The process would necessitate the evolution of an orthogonal aaRS, such as a variant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, to specifically recognize and charge this compound onto its corresponding orthogonal tRNA. protocols.iochim.it This engineered tRNA would then deliver the amino acid to the ribosome for incorporation into the growing polypeptide chain in response to a designated codon. The successful genetic incorporation of other UAAs with diverse functionalities, including fluorescent probes, cross-linkers, and post-translationally modified mimics, demonstrates the feasibility of this approach for introducing novel chemical functionalities into proteins. nih.govnih.gov
Table 1: Key Components for Genetic Encoding of Unnatural Amino Acids
| Component | Function |
|---|---|
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches the unnatural amino acid to the orthogonal tRNA. |
| Orthogonal tRNA | Recognizes a unique codon (e.g., amber stop codon UAG) and delivers the unnatural amino acid to the ribosome. |
| Unique Codon | A codon that does not encode for any of the canonical amino acids, allowing for the specific incorporation of the unnatural amino acid. |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against proteolytic degradation and better bioavailability. The pyrazole (B372694) scaffold of this compound is an attractive feature for the design of peptidomimetics. The rigidity of the pyrazole ring can be used to create conformationally constrained peptide analogs, which can help in studying peptide-receptor interactions and in the development of therapeutic agents. nih.gov
Research has demonstrated the synthesis of novel pyrazole peptidomimetics from 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxylic acid and amino acid esters. protocols.io These compounds have shown potential as inhibitors of cancer cell growth, suggesting that the incorporation of the pyrazole moiety can lead to biologically active molecules. protocols.io The pyrazole ring can act as a bioisostere for other functional groups, and its ability to participate in hydrogen bonding and other non-covalent interactions can be exploited in the design of peptidomimetics with specific binding properties. researchgate.net
Fluorescent Properties and Applications as Biological Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. The development of unnatural amino acids with intrinsic fluorescent properties is of particular interest as they can be incorporated into proteins to serve as site-specific fluorescent reporters.
A study on the synthesis of a new class of highly conjugated unnatural α-amino acids bearing a 5-arylpyrazole side-chain has revealed their potential as fluorescent probes. nih.gov The absorption and emission properties of these pyrazole-derived α-amino acids were found to be dependent on the electronic nature of the aryl substituents on the pyrazole ring. nih.gov For instance, compounds with electron-deficient groups generally exhibited absorption and emission at longer wavelengths. nih.gov
Table 2: Photophysical Properties of 5-Arylpyrazole α-Amino Acids
| Compound | Aryl Substituent | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|
| 24 | 4-Nitrophenyl | 320 | 445 |
| 25 | 4-Cyanophenyl | 290 | 415 |
Data extracted from a study on pyrazole-derived α-amino acids, demonstrating the tunability of their fluorescent properties. nih.gov
These findings highlight the potential of this compound derivatives as fluorescent building blocks. By strategically modifying the pyrazole ring, it is possible to tune their photophysical properties to suit specific biological imaging applications. mdpi.com The incorporation of such fluorescent amino acids into proteins would allow for the direct visualization of protein localization, dynamics, and interactions within living cells. nih.gov
Role as Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are essential for the enantioselective synthesis of complex molecules, including pharmaceuticals and natural products. mdpi.comresearchgate.netnih.govnih.gov this compound, being a chiral amino acid, can serve as a valuable synthon in asymmetric synthesis.
The enantioselective synthesis of unnatural pyrazole-based α-chiral amino acid derivatives has been achieved using chiral phosphoric acid catalysts. This methodology allows for the construction of pyrazole-based α-amino acid derivatives with tetrasubstituted carbon stereocenters in high yields and enantioselectivities. The resulting chiral pyrazole-containing amino acids can then be utilized as building blocks for the synthesis of more complex chiral molecules. The pyrazole moiety can influence the stereochemical outcome of subsequent reactions and can also be a key pharmacophore in the final target molecule. The versatility of the pyrazole ring allows for further functionalization, expanding the range of chiral structures that can be accessed from this building block.
Development of Novel Bioconjugation Chemistries Utilizing Pyrazolone (B3327878) Motifs
Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. The pyrazolone structural motif, which can be derived from this compound, has been the focus of novel bioconjugation chemistries.
A set of sequential bioconjugation chemistries centered on a pyrazolone structural motif has been developed. This strategy begins with a "pyrazolone ligation" between a hydrazine (B178648) group and a β-ketoester moiety. The resulting pyrazolone core can then undergo further reactions, such as a Knoevenagel condensation with an aldehyde, to form a Michael addition acceptor that can effectively capture a thiol-bearing biomolecule. This sequential approach allows for the assembly of multiple components into a single construct, which is highly desirable for applications such as the development of multi-functional biotherapeutics.
Table 3: Sequential Bioconjugation Chemistry Based on Pyrazolone Motif
| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | Pyrazolone Ligation | Hydrazine and β-ketoester | Pyrazolone core |
| 2 | Knoevenagel Condensation | Pyrazolone core and Aldehyde | Michael addition acceptor |
| 3 | Michael Addition | Michael addition acceptor and Thiol | Multi-component bioconjugate |
This table outlines the key steps in a versatile sequential bioconjugation strategy.
This pyrazolone-based ligation chemistry has been shown to be efficient in assembling multiple building blocks, each with a unique pharmacological property, into trifunctional or tetra-functional constructs. The stability of the newly formed pyrazolone linkage is a critical advantage of this methodology.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of unnatural amino acids, including those with pyrazole (B372694) sidechains, often presents considerable challenges, relying on multi-step procedures that may use toxic reagents and are not always efficient. bioascent.com Classical methods like the Strecker synthesis, despite modern adaptations, can suffer from drawbacks such as the use of cyanide and incompatibility with certain functional groups. bioascent.com While specific routes for pyrazole-containing α-amino acids, such as those involving a Horner–Wadsworth–Emmons reaction followed by cyclocondensation, have been developed, the demand for more flexible and general synthetic methodologies remains high. rsc.orgrsc.org
Future research must prioritize the development of more sustainable and efficient synthetic strategies. Key areas of focus include:
Enzymatic and Bio-catalytic Methods: Leveraging enzymes or genetically modified microorganisms could offer highly selective and environmentally benign routes to enantiopure pyrazole-containing amino acids, reducing the reliance on chiral catalysts and protecting group manipulations. sciencedaily.com
Electrocatalysis: Novel methods, such as Ag/Ni-electrocatalytic platforms that enable decarboxylative cross-coupling, could allow for the direct use of inexpensive amino acid precursors like glutamate (B1630785), circumventing complex multi-step syntheses. bioascent.com
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for 2-amino-3-(1H-pyrazol-5-yl)propanoic acid could significantly streamline its production.
Deeper Understanding of Molecular Recognition and Specificity
The pyrazole moiety is a versatile pharmacophore capable of engaging in a variety of molecular interactions, including hydrogen bonding and pi-stacking, which are critical for its biological activity. tandfonline.comnih.gov Gas-phase studies have shown that pyrazole derivatives can form stable, doubly hydrogen-bonded aggregates with protected amino acids, mimicking interactions found in β-sheet structures. researchgate.net Furthermore, computational docking studies have revealed that the pyrazole ring can form specific hydrogen bonds and amide-pi stacked interactions with amino acid residues like SER144, GLU166, and MET165 in protein binding sites. tandfonline.com
Despite these insights, a more profound understanding of the structural basis for its molecular recognition is needed. Unresolved challenges include:
Mapping Interaction Profiles: Systematically mapping the interactions of this compound with a diverse range of biological targets (e.g., kinases, proteases, receptors) to build a comprehensive specificity profile.
Elucidating Tautomeric Influence: The prototrophic tautomerism of the pyrazole ring can influence its hydrogen bonding capabilities. nih.gov Investigating how different tautomers interact with biological targets could explain binding affinities and guide the design of more specific ligands.
Advanced Spectroscopic Analysis: Employing advanced techniques like 2D-NMR spectroscopy and X-ray crystallography to solve the structures of this amino acid in complex with target proteins, providing a definitive view of the key binding interactions.
Exploration of New Chemical Biology Applications
Non-proteinogenic amino acids are increasingly used as probes to investigate biological mechanisms and as building blocks for novel therapeutics. rsc.org Pyrazole-containing amino acids have already been investigated for a range of applications, including as antagonists for glutamate receptors and as components of antitumor agents. rsc.org The functionalization of the pyrazole nucleus has led to compounds with anticancer, anti-inflammatory, and anti-infective properties. nih.gov
Future research should aim to broaden the scope of its applications in chemical biology:
Peptidomimetics and Constrained Peptides: The rigid structure of the pyrazole ring can be used to create conformationally restricted peptidomimetics that mimic specific secondary structures like the cis-amide bond. rsc.org Incorporating this compound into peptides could lead to novel therapeutics with enhanced stability and target affinity.
Bio-orthogonal Probes: Developing derivatives of the amino acid that can be used in bio-orthogonal reactions, such as click chemistry, would enable its use as a probe for protein labeling, imaging, and studying protein dynamics in living systems. nih.gov
Enzyme Inhibitor Scaffolds: Given the diverse biological activities of pyrazole derivatives as inhibitors of enzymes like α-glucosidase and carbonic anhydrase, this amino acid could serve as a foundational scaffold for developing new, potent, and selective enzyme inhibitors. nih.govnih.gov
Advanced Computational Methodologies for Predictive Design
Computational chemistry is an indispensable tool in modern drug discovery for predicting the activity and properties of novel compounds. nih.gov Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations have been successfully applied to pyrazole derivatives to predict their anticancer activity and identify key structural features for binding to targets like α-glucosidase. nih.govnih.gov These studies have shown good correlation between computational predictions and experimental results. researchgate.net
The next stage of research should leverage more advanced computational approaches for a more holistic and predictive design process.
AI and Machine Learning: Implementing machine learning algorithms to analyze large datasets of pyrazole derivatives could uncover complex structure-activity relationships and predict not only binding affinity but also pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods can provide a more accurate description of molecular interactions within a protein's active site, leading to more reliable predictions of binding energy and reaction mechanisms.
De Novo Design: Using algorithms for the de novo design of ligands based on the structure of a target's binding pocket could generate novel derivatives of this compound with optimized properties.
| Computational Method | Application for Pyrazole Derivatives | Key Findings/Goals | Reference |
| 2D-QSAR | Predicting anticancer activity against various cell lines. | Identification of descriptors that influence bioactivity to design more potent compounds. | nih.gov |
| Molecular Docking | Investigating binding modes with targets like SARS-CoV-2 Mpro and α-glucosidase. | Revealed key H-bond and pi-stacking interactions with active site residues. | tandfonline.comnih.gov |
| DFT | Analyzing molecular characteristics of novel pyrazole compounds. | Provides insights into the electronic structure and reactivity of the molecules. | researchgate.net |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes over time. | Confirmed stable interactions between pyrazole ligands and key amino acid residues. | researchgate.net |
| Pharmacophore Modelling | To explain the structural prerequisites of biologically active components. | Elucidated the importance of steric, hydrophobic, and H-bonding features for inhibitory potential. | nih.gov |
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The advancement of novel technologies provides new opportunities for both the synthesis and detailed analysis of complex molecules like this compound. The synthesis of unnatural amino acids is a key technology in modern biochemistry, and new approaches are continuously emerging.
Future progress will depend on the successful integration of these cutting-edge technologies:
Automated Synthesis Platforms: Combining robotic systems with AI-driven reaction optimization can accelerate the synthesis of a library of derivatives, enabling high-throughput screening and rapid exploration of the chemical space around the core structure.
High-Throughput Screening (HTS): The use of UAA-based chemical libraries in HTS platforms can significantly improve the efficiency and accuracy of drug screening, allowing for the rapid identification of highly active lead compounds.
Advanced Mass Spectrometry: Techniques such as native mass spectrometry can be used to study the non-covalent interactions between the amino acid (when incorporated into a peptide) and its biological targets, providing valuable information on binding stoichiometry and affinity.
Synthetic Biology: Gene editing and synthetic biology methods can be used to engineer microorganisms to produce specific unnatural amino acids more efficiently, potentially lowering production costs and improving sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
